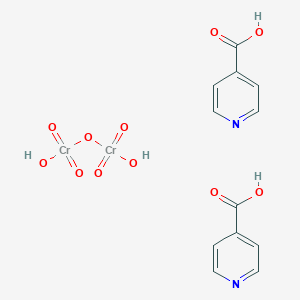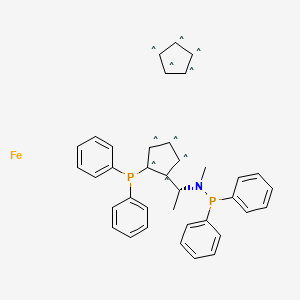
L-Lysine-13C6,15N2 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysine-13C6,15N2 hydrochloride is a stable isotope-labeled compound of L-lysine hydrochloride. It is an essential amino acid for humans, playing a crucial role in various physiological processes. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in scientific research, especially in the fields of biochemistry and molecular biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-13C6,15N2 hydrochloride involves the incorporation of carbon-13 and nitrogen-15 isotopes into the lysine molecule. This is typically achieved through microbial fermentation using isotopically labeled substrates. The process involves the following steps:
Fermentation: Microorganisms such as Corynebacterium glutamicum are cultured in a medium containing carbon-13 and nitrogen-15 labeled substrates.
Isolation: The labeled lysine is isolated from the fermentation broth.
Purification: The isolated lysine undergoes purification processes to achieve the desired purity level.
Hydrochloride Formation: The purified lysine is then converted to its hydrochloride form by reacting with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The use of bioreactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysine-13C6,15N2 hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form keto acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in substitution reactions, particularly at the amino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve nucleophilic reagents and appropriate solvents
Major Products
Oxidation: Formation of keto acids.
Reduction: Formation of amines.
Substitution: Formation of substituted lysine derivatives
Applications De Recherche Scientifique
L-Lysine-13C6,15N2 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Employed in stable isotope labeling by amino acids in cell culture (SILAC) for proteomic studies.
Medicine: Used in research related to calcium absorption, diabetes, and gut health.
Industry: Applied in the production of labeled proteins for various industrial applications .
Mécanisme D'action
The mechanism of action of L-Lysine-13C6,15N2 hydrochloride involves its incorporation into proteins and other biomolecules. The labeled isotopes allow for precise tracking and quantification in metabolic studies. The acetylation and deacetylation of lysine residues in histones play a crucial role in regulating chromatin organization and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Lysine hydrochloride: The non-labeled version of the compound.
L-Arginine-13C6,15N4 hydrochloride: Another stable isotope-labeled amino acid used in similar applications.
L-Leucine-13C6,15N hydrochloride: Used in metabolic studies and protein synthesis research
Uniqueness
L-Lysine-13C6,15N2 hydrochloride is unique due to its dual labeling with carbon-13 and nitrogen-15, which provides enhanced sensitivity and accuracy in analytical studies. This dual labeling makes it particularly valuable in complex metabolic and proteomic research .
Propriétés
Formule moléculaire |
C6H15ClN2O2 |
|---|---|
Poids moléculaire |
190.59 g/mol |
Nom IUPAC |
(2S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6-13C6)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1; |
Clé InChI |
BVHLGVCQOALMSV-GSMNGUNQSA-N |
SMILES isomérique |
[13CH2]([13CH2][13CH2][15NH2])[13CH2][13C@@H]([13C](=O)O)[15NH2].Cl |
SMILES canonique |
C(CCN)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)







![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)





